Cas no 1538515-71-7 (3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine)

3-(2,5-Dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine is a cyclopropylamine derivative with a substituted aromatic ring, offering potential utility in medicinal chemistry and pharmacological research. Its unique structural features, including the rigid cyclopropane core and methoxy-substituted phenyl group, may enhance binding selectivity and metabolic stability, making it a candidate for further study in receptor modulation.
3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine structure
1538515-71-7 structure
Product Name:3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine
CAS No:1538515-71-7
MF:C14H21NO2
MW:235.32204413414
CID:5823003
PubChem ID:83487654
Update Time:2025-06-19

3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine
    • 1538515-71-7
    • EN300-1784309
    • [3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropyl]methanamine
    • Inchi: 1S/C14H21NO2/c1-14(2)11(8-15)13(14)10-7-9(16-3)5-6-12(10)17-4/h5-7,11,13H,8,15H2,1-4H3
    • InChI Key: USVHRTBFDXOTGM-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1C1C(CN)C1(C)C)OC

Computed Properties

  • Exact Mass: 235.157228913g/mol
  • Monoisotopic Mass: 235.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 44.5Ų

3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

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Additional information on 3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine

Professional Introduction to Compound with CAS No. 1538515-71-7 and Product Name 3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine

The compound identified by the CAS number 1538515-71-7 and the product name 3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The presence of a dimethoxyphenyl moiety and a dimethylcyclopropyl group suggests a complex interplay of electronic and steric effects, which are critical in determining its biological activity and interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional properties of this compound. The 3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine scaffold has been explored for its potential as a ligand in various pharmacological assays. Studies have indicated that such structural motifs can exhibit significant binding affinity to certain enzymes and receptors, making them promising candidates for therapeutic intervention. The dimethoxyphenyl group, in particular, is known for its ability to modulate electronic distributions across the molecule, which can influence both potency and selectivity in biological assays.

In the context of current research, the compound’s potential as an intermediate in the synthesis of more complex molecules has also been highlighted. The cyclopropyl group introduces a rigid framework that can enhance binding interactions by reducing conformational flexibility. This rigidity is particularly valuable in designing molecules that require precise spatial orientation to interact effectively with biological targets. Furthermore, the dimethyl substituents on the cyclopropyl ring contribute to steric hindrance, which can be leveraged to improve selectivity over off-target interactions.

One of the most intriguing aspects of this compound is its potential application in the development of novel therapeutic agents. The dimethoxyphenyl moiety is frequently encountered in bioactive molecules due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. These interactions are crucial for achieving high affinity and specificity in drug design. Additionally, the 2,2-dimethylcyclopropyl group provides a stable core structure that can be modified further to tailor biological activity. Such structural features make this compound a valuable asset in medicinal chemistry libraries.

Recent studies have also explored the synthetic pathways leading to the formation of 3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine. The synthesis involves multi-step organic transformations that highlight the compound’s complexity and the synthetic challenges associated with it. Techniques such as cross-coupling reactions and ring-closing metathesis have been employed to construct the desired framework. These synthetic strategies not only provide insights into the structural assembly but also offer opportunities for optimizing yield and purity.

The pharmacological evaluation of this compound has revealed promising results in preliminary assays. Its interaction with various enzymes and receptors has been studied using both experimental and computational approaches. The dimethoxyphenyl group has been shown to modulate binding affinity through electronic effects, while the cyclopropyl moiety contributes to steric complementarity with biological targets. These findings suggest that this compound could be a valuable lead for further development in drug discovery programs.

In conclusion, the compound with CAS number 1538515-71-7 and product name 3-(2,5-dimethoxyphenyl)-2,2-dimethylcyclopropylmethanamine represents a fascinating subject of study in chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a compelling candidate for further exploration. As research continues to uncover new insights into its properties and interactions, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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